molecular formula C21H18N4O3S B2567987 N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1171800-85-3

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2567987
CAS No.: 1171800-85-3
M. Wt: 406.46
InChI Key: FZBWWAWLMLIZDE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties:

  • A 1,3-benzothiazol-2-yl group, a bicyclic aromatic system containing sulfur and nitrogen atoms.
  • A 2-(1H-pyrazol-1-yl)ethyl chain, comprising an ethyl linker terminated by a pyrazole ring.

This structural architecture confers unique physicochemical and pharmacological properties. The benzothiazole and pyrazole motifs are prevalent in medicinal chemistry due to their hydrogen-bonding capabilities and interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20(15-6-7-17-18(14-15)28-13-12-27-17)25(11-10-24-9-3-8-22-24)21-23-16-4-1-2-5-19(16)29-21/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWWAWLMLIZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, 1H-pyrazole, and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The synthesis might proceed through the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole rings are coupled with the benzodioxine ring through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor, receptor agonist, or antagonist.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The compound is compared to analogues with modifications in the benzothiazole, linker, or heterocyclic substituents. Key examples include:

Compound Name (CAS/Identifier) Molecular Formula Substituents (Benzothiazole) Substituents (Linker/Heterocycle) Molecular Weight (g/mol) Potential Biological Targets
Target Compound C₂₁H₁₉N₅O₃S None 2-(1H-pyrazol-1-yl)ethyl 421.52 Kinases, GPCRs, Enzymes
N-(6-Fluoro-1,3-benzothiazol-2-yl)-... (1219189-66-8, ) C₂₀H₁₇ClFN₃O₃S 6-Fluoro 3-(1H-imidazol-1-yl)propyl 448.9 Antifungal, Anticancer Agents
N-[2-(dimethylamino)ethyl]-... (AGN-PC-0M08K6, ) C₂₀H₂₀FN₃O₃S 4-Fluoro 2-(dimethylamino)ethyl 401.45 Neurological Targets, Ion Channels
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine (92289-91-3, ) C₁₁H₁₁N₃O₂ None 1H-imidazol-2-amine 233.23 Scaffold for Drug Discovery
Key Observations:

The unsubstituted benzothiazole in the target compound may offer greater conformational flexibility for target binding.

Linker and Heterocycle Variations: The pyrazole group in the target compound (vs. imidazole in ) provides distinct hydrogen-bonding patterns. Pyrazole’s two adjacent nitrogen atoms can act as both donors and acceptors, influencing solubility and target interactions . The dimethylaminoethyl group in introduces basicity, which may enhance solubility in acidic environments but reduce passive diffusion across membranes .

Molecular Weight and Drug-Likeness :

  • The target compound (MW ~421.5) adheres to Lipinski’s rule of five (MW < 500), suggesting favorable oral bioavailability. Analogues with higher molecular weights (e.g., , MW 448.9) may face challenges in pharmacokinetics.

Hydrogen-Bonding and Crystallographic Insights

The pyrazole and benzothiazole moieties in the target compound contribute to directional hydrogen bonding, critical for crystal packing and supramolecular assembly. Graph-set analysis () predicts patterns such as R₂²(8) motifs (common in amides) and S(6) loops (pyrazole-mediated interactions).

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